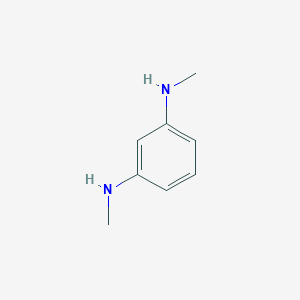

N1,N3-Dimethylbenzene-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,3-N-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBNGMRDYGPUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of N1,N3-Dimethylbenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N1,N3-Dimethylbenzene-1,3-diamine, a versatile aromatic diamine. The information is curated for researchers and professionals in drug development and other scientific fields where this compound is of interest.

Core Chemical Properties

This compound, also known as N,N'-dimethyl-m-phenylenediamine, is an organic compound with the chemical formula C₈H₁₂N₂.[1] It is characterized by a benzene ring substituted with two methylamino groups at positions 1 and 3. This structure imparts specific chemical reactivity and physical characteristics that are valuable in various synthetic applications.

Physical and Chemical Data Summary

A compilation of the key physical and chemical properties of this compound and its dihydrochloride salt is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [2] |

| Boiling Point | 85-86 °C at 1 Torr | [1] |

| Melting Point (as dihydrochloride) | 217 °C (decomposes) | |

| Density (Predicted) | 1.061 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 5.60 ± 0.25 | [1] |

| LogP (Predicted) | 1.916 | [1] |

| Solubility (of dihydrochloride in water) | 100 mg / 2 mL |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are essential for confirming the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-N bonds of the secondary amine groups and the aromatic C-H and C=C bonds of the benzene ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further aiding in its identification.

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and application of this compound. Below are representative protocols for its synthesis.

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive amination of m-phenylenediamine. This process can be achieved using formaldehyde as the methyl source in the presence of a reducing agent.

Materials:

-

m-Phenylenediamine

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, if desired)

Procedure:

-

In a round-bottom flask, dissolve m-phenylenediamine in methanol.

-

Cool the solution in an ice bath and slowly add an aqueous solution of formaldehyde with stirring.

-

After the addition is complete, continue stirring for 30 minutes at room temperature to allow for the formation of the Schiff base intermediate.

-

Slowly add sodium borohydride to the reaction mixture in small portions, keeping the temperature below 20°C.

-

After the addition of the reducing agent, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Applications in Drug Development: Synthesis of a CDC42 GTPase Inhibitor

This compound is a key building block in the synthesis of pharmacologically active molecules. A notable example is its use as a precursor in the synthesis of ARN22089, an inhibitor of the CDC42 GTPase, which is implicated in cancer.[3][4]

The following diagram illustrates the logical workflow for the synthesis of a key intermediate in the production of ARN22089, starting from this compound.

Caption: Synthetic step utilizing this compound.

This workflow highlights a crucial Buchwald-Hartwig amination reaction where this compound is coupled with a substituted pyrimidine to form a key intermediate. This intermediate is then further elaborated to yield the final CDC42 GTPase inhibitor. The ability of the diamine to undergo this selective C-N bond formation makes it a valuable synthon in medicinal chemistry.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its role as a precursor in the synthesis of targeted therapies provides a logical link to specific cellular processes. The synthesis of the CDC42 inhibitor ARN22089 provides a clear example of a logical relationship between the chemical synthesis and a biological target.

The following diagram illustrates the general principle of inhibiting a signaling pathway with a molecule derived from this compound.

Caption: Inhibition of CDC42 signaling by a derivative.

This diagram illustrates the logical connection from the starting material, this compound, through a multi-step synthesis to produce a CDC42 inhibitor. This inhibitor then acts on the biological pathway by preventing the interaction of active CDC42 with its downstream effectors, ultimately blocking cellular responses like proliferation and angiogenesis that are critical for cancer progression.[3][4]

References

- 1. N,N-Dimethyl-1,3-phenylenediamine 99 3575-32-4 [sigmaaldrich.com]

- 2. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 3. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: N1,N3-Dimethylbenzene-1,3-diamine (CAS 14814-75-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N3-Dimethylbenzene-1,3-diamine, with the CAS number 14814-75-6, is an aromatic diamine that serves as a versatile building block in organic synthesis. Its unique structural features, including two secondary amine groups on a benzene ring, make it a valuable monomer for the synthesis of advanced polymers such as polyamides and polyimides. Furthermore, its reactivity allows for its potential use as a curing agent for epoxy resins. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in materials science. While its direct applications in drug development are not extensively documented in publicly available literature, its structural motif may be of interest to medicinal chemists for the design of novel molecular scaffolds.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its key chemical and physical properties are summarized in the table below. It is important to note that some of the available data are predicted values.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.197 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | N,N'-dimethyl-1,3-benzenediamine, N,N'-dimethyl-m-phenylenediamine | [2] |

| CAS Number | 14814-75-6 | [2] |

| Boiling Point | 85-86 °C (at 1 Torr) | [2] |

| Density (predicted) | 1.061 ± 0.06 g/cm³ | [2] |

| pKa (predicted) | 5.60 ± 0.25 | [2] |

| LogP (predicted) | 1.916 | [2] |

| Storage Temperature | Room temperature, under inert atmosphere, protected from light. | [2] |

Synthesis

A common synthetic route to this compound involves the reduction of a protected diamine precursor. One reported method is the reduction of tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an ethereal solvent.[3]

Experimental Protocol: Synthesis via Reduction of a Carbamate Precursor

Materials:

-

tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate in anhydrous THF is prepared under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Lithium aluminium hydride is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the flask is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a sodium hydroxide solution.

-

The resulting slurry is filtered, and the solid residue is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound is then purified by vacuum distillation or column chromatography to obtain the final product.

Applications in Materials Science

The bifunctional nature of this compound makes it a valuable monomer in polymer chemistry.

Polyamide and Polyimide Synthesis

Aromatic diamines are key components in the synthesis of high-performance polymers like aromatic polyamides and polyimides, which are known for their excellent thermal stability and mechanical strength. This compound can be used as the diamine monomer in polycondensation reactions with diacid chlorides or dianhydrides to form the corresponding polymers.

General Experimental Protocol for Polyamide Synthesis:

-

In a reaction vessel under an inert atmosphere, the aromatic diacid chloride is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

A solution of this compound in the same solvent is added dropwise to the stirred solution of the diacid chloride at a low temperature (e.g., 0-5 °C).

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to form the poly(amic acid) precursor.

-

The resulting viscous polymer solution is then cast into a film or precipitated in a non-solvent like methanol.

-

The polymer is collected by filtration, washed, and dried under vacuum.

References

An In-depth Technical Guide to the Molecular Structure of N1,N3-Dimethylbenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N3-Dimethylbenzene-1,3-diamine, a substituted aromatic diamine, holds potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and general methodologies for its synthesis and characterization. Due to the limited publicly available data on its biological activity, this guide focuses on the fundamental chemical aspects of the molecule, providing a foundation for future research and development.

Molecular Structure and Identification

This compound, also known as N,N'-dimethyl-m-phenylenediamine, is characterized by a benzene ring substituted with two methylamino groups at positions 1 and 3. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential interactions with biological targets.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | N,N'-Dimethyl-1,3-benzenediamine, N,N'-dimethyl-m-phenylenediamine |

| CAS Number | 14814-75-6[2] |

| Molecular Formula | C8H12N2[1][2] |

| Molecular Weight | 136.197 g/mol [2] |

| InChI Key | UQBNGMRDYGPUOO-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential application in drug development. The following table summarizes key available data.

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | Expected to be a liquid or low-melting solid |

| Boiling Point | 85-86 °C (at 1 Torr)[2] |

| Melting Point | 217 °C (for dihydrochloride salt, with decomposition) |

| Density | 1.061 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 5.60 ± 0.25 (Predicted)[2] |

| LogP | 1.916 (Predicted)[2] |

| Solubility | Soluble in water (as dihydrochloride salt) |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in publicly accessible literature. Therefore, the following sections provide generalized, yet detailed, methodologies based on standard organic chemistry practices and available information for analogous compounds.

Synthesis: A General Approach

A plausible and common method for the synthesis of N-alkylated anilines is the reductive amination of a corresponding nitro compound or the reduction of an amide. A potential two-step synthesis of this compound is outlined below.

Step 1: N,N'-diformylation of 1,3-diaminobenzene

-

To a solution of 1,3-diaminobenzene in an appropriate solvent (e.g., formic acid or a mixture of formic acid and toluene), acetic anhydride is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified time until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the crude N,N'-(m-phenylene)diformamide is purified by recrystallization.

Step 2: Reduction of N,N'-(m-phenylene)diformamide

-

A solution of the diformamide in a dry aprotic solvent, such as tetrahydrofuran (THF), is added dropwise to a suspension of a reducing agent, like lithium aluminum hydride (LiAlH4), in dry THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C.

-

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification is achieved by vacuum distillation or column chromatography.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the carbon-hydrogen framework of the molecule.

-

Protocol:

-

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

For ¹H NMR, the chemical shifts, integration, and multiplicity of the signals corresponding to the aromatic protons, N-H protons, and N-methyl protons are analyzed.

-

For ¹³C NMR, the chemical shifts of the signals for the aromatic and methyl carbons are recorded and compared to predicted values.

-

Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Protocol:

-

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

The IR spectrum is recorded using an FTIR spectrometer.

-

The spectrum is analyzed for characteristic absorption bands, such as N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).

-

Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and fragmentation pattern of the molecule.

-

Protocol:

-

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically using a gas chromatography (GC-MS) or a direct infusion electrospray ionization (ESI-MS) source.

-

The mass spectrum is acquired, and the molecular ion peak (M⁺) is identified to confirm the molecular weight.

-

The fragmentation pattern is analyzed to provide further structural information.

-

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This technical guide has summarized the known structural and physicochemical properties of this compound and provided generalized protocols for its synthesis and characterization. The lack of detailed experimental data and biological studies in the public domain highlights a significant opportunity for further research. Future work should focus on developing and publishing detailed and optimized synthetic routes, comprehensive spectroscopic characterization, and, most importantly, investigating the biological activity of this molecule and its derivatives. Such studies would be invaluable for assessing its potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of N1,N3-Dimethylbenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N1,N3-Dimethylbenzene-1,3-diamine (CAS No. 14814-75-6), a valuable diamine intermediate in various chemical syntheses. This document details the core synthetic strategies, provides experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.

Introduction

This compound, also known as N,N'-dimethyl-m-phenylenediamine, is an aromatic diamine with the molecular formula C₈H₁₂N₂. Its structure features a benzene ring substituted with two methylamino groups at the meta positions. This compound serves as a crucial building block in the synthesis of a range of more complex molecules, including pharmaceuticals, dyes, and polymers. The strategic placement of the methylamino groups influences the molecule's reactivity and its ability to participate in various chemical transformations.

Core Synthesis Pathways

The synthesis of this compound can be approached through several key pathways, primarily involving the modification of a pre-existing benzene-1,3-diamine (m-phenylenediamine) core or the reduction of a suitably substituted precursor. The most prominent methods include reductive amination and the reduction of a protected diamine derivative.

Reductive Amination of m-Phenylenediamine (Eschweiler-Clarke Reaction)

A robust and widely used method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[1][2] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation of the amine to the corresponding tertiary amine.[1] For a primary diamine like m-phenylenediamine, this reaction offers a direct route to this compound. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid, releasing carbon dioxide in the process.[3] A key advantage of this method is that the reaction ceases at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[1]

Reduction of a Protected Diamine Derivative

An alternative high-yield approach involves the use of a protecting group strategy. In this pathway, the amino groups of m-phenylenediamine are first protected, for example, as carbamates. The protected intermediate can then be methylated, followed by the removal of the protecting groups. A specific, high-yield (93%) synthesis has been reported involving the reduction of tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate with a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the precursor, m-phenylenediamine, and provide a comparative overview of the synthesis of the analogous para-isomer, N,N-dimethyl-p-phenylenediamine, which can serve as a reference for optimizing the synthesis of the target meta-isomer.

Table 1: Synthesis of m-Phenylenediamine via Hydrogenation of 1,3-Dinitrobenzene

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |

| Silica-supported Nickel | - | 100 | 2.6 | 88.9 | - | [5] |

| Pd-Ru/C | Benzene | 100 | 1.0 | 98.5 | 99 | [6] |

| Pd-Ru/Al₂O₃ | Methanol | 120 | 2.0 | 98 | 99 | [6] |

Table 2: Synthesis of N,N-Dimethyl-p-phenylenediamine (para-isomer) via Reduction of N,N-Dimethyl-4-nitroaniline

| Reducing Agent / Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Hydrazine Hydrate / CuO/C | Ethanol | 75 | 5 | 95 | [7] |

| Hydrogen / 10% Pd/C | Ethanol | 20 | 24 | 95 | [8] |

| Hydrogen / Raney Nickel | Ethanol | 45 | 2 | 99 | [9] |

| Stannous Chloride / HCl | Hydrochloric Acid | Reflux | 1.5 | - |

Experimental Protocols

Synthesis of m-Phenylenediamine (Precursor)

Method: Catalytic Hydrogenation of 1,3-Dinitrobenzene

This procedure is based on a patented method for the high-yield synthesis of m-phenylenediamine.[6]

-

Materials: 1,3-Dinitrobenzene, Palladium-Ruthenium on Carbon (Pd-Ru/C) catalyst, Benzene.

-

Procedure:

-

In a high-pressure autoclave equipped with a stirrer, charge 35g of 1,3-dinitrobenzene, 0.07g of Pd-Ru/C catalyst, and 100mL of benzene.

-

Seal the autoclave and purge with nitrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to 1.0 MPa.

-

Commence stirring and heat the reaction mixture to 100°C.

-

Maintain these conditions until the hydrogenation reaction is complete (monitoring by hydrogen uptake or TLC is recommended).

-

After completion, cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to separate the catalyst for recycling.

-

The resulting solution of m-phenylenediamine in benzene can be used directly or the solvent can be removed by distillation. For purification, distill off the benzene at atmospheric pressure, followed by vacuum distillation of the residue to obtain pure m-phenylenediamine.

-

Synthesis of this compound

Method: Eschweiler-Clarke Reaction of m-Phenylenediamine

This is a generalized protocol for the Eschweiler-Clarke reaction, which can be adapted for the methylation of m-phenylenediamine.[1][2]

-

Materials: m-Phenylenediamine, Formic Acid (98-100%), Formaldehyde (37% aqueous solution), Dichloromethane (DCM), Hydrochloric Acid (1M), Sodium Hydroxide solution.

-

Procedure:

-

In a round-bottom flask, dissolve m-phenylenediamine (1.0 eq) in an excess of formic acid (approximately 4.0-5.0 eq).

-

To this solution, add an excess of 37% aqueous formaldehyde solution (approximately 4.0-5.0 eq).

-

Heat the reaction mixture to 80-100°C and maintain for several hours (typically 8-18 hours). The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and 1M HCl to the reaction mixture and extract with dichloromethane to remove any non-basic impurities.

-

Basify the aqueous phase to a pH of approximately 11 with a sodium hydroxide solution.

-

Extract the aqueous phase multiple times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or vacuum distillation to afford pure this compound.

-

Mandatory Visualizations

Caption: Overview of the primary synthetic routes to this compound.

Caption: A generalized workflow for a typical chemical synthesis experiment.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 6. N,N-Dimethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. prepchem.com [prepchem.com]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

Spectroscopic Profile of N,N'-dimethyl-m-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-dimethyl-m-phenylenediamine, a key aromatic diamine intermediate in various chemical syntheses. Due to the limited availability of a complete public dataset for the free base, this document primarily focuses on the spectroscopic characteristics of its dihydrochloride salt and draws comparisons with the closely related m-phenylenediamine. This guide aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-dimethyl-m-phenylenediamine. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N,N'-dimethyl-m-phenylenediamine dihydrochloride is characterized by signals corresponding to the aromatic protons and the N-methyl protons. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for N,N'-dimethyl-m-phenylenediamine Dihydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in public sources | - | - | Aromatic C-H |

| Data not explicitly available in public sources | Singlet | 6H | N-CH₃ |

| Data not explicitly available in public sources | Broad Singlet | 4H | NH₂⁺ |

Note: Specific chemical shifts and coupling constants require access to spectral databases or original research publications.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the amino and dimethylamino groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N,N'-dimethyl-m-phenylenediamine

| Chemical Shift (ppm) | Assignment |

| ~150 | C-NH₂ |

| ~148 | C-N(CH₃)₂ |

| ~130 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~112 | Aromatic C-H |

| ~40 | N-CH₃ |

Note: These are predicted values based on structure-spectrum correlations. Experimental data is required for confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N,N'-dimethyl-m-phenylenediamine dihydrochloride will exhibit characteristic absorption bands for N-H, C-H, C-N, and aromatic C=C bonds.

Table 3: Key IR Absorption Bands for Aromatic Amines

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | N-H Stretch | Primary/Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (N-CH₃) |

| 1650-1580 | N-H Bend | Primary Amine |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1340-1250 | C-N Stretch | Aromatic Amine |

Note: The spectrum for the dihydrochloride salt will show broad absorptions in the 2800-2400 cm⁻¹ region due to the ammonium (NH₂⁺) stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For N,N'-dimethyl-m-phenylenediamine, electron ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for N,N'-dimethyl-m-phenylenediamine

| m/z | Interpretation |

| 136 | Molecular Ion [M]⁺ |

| 121 | [M - CH₃]⁺ |

| 106 | [M - 2CH₃]⁺ or [M - NH₂]⁺ |

| 93 | Further fragmentation |

| 77 | Phenyl cation [C₆H₅]⁺ |

Note: The fragmentation pattern is a prediction and needs to be confirmed by experimental data.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like N,N'-dimethyl-m-phenylenediamine exhibit characteristic absorption bands in the ultraviolet region. For the related m-phenylenediamine, absorption maxima are observed around 210 nm and 295 nm. The N,N'-dimethyl substitution is expected to cause a bathochromic (red) shift in these absorptions.

Table 5: Expected UV-Vis Absorption Data for N,N'-dimethyl-m-phenylenediamine

| λmax (nm) | Solvent | Electronic Transition |

| ~220-240 | Ethanol | π → π |

| ~300-320 | Ethanol | n → π |

Note: The exact absorption maxima and molar absorptivity are dependent on the solvent used.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general procedures for each technique.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of an aromatic amine is as follows:

Caption: General workflow for NMR sample preparation and data acquisition.

FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (GC-MS with Electron Ionization)

Gas chromatography-mass spectrometry with electron ionization is a standard method for the analysis of volatile and thermally stable compounds like N,N'-dimethyl-m-phenylenediamine.

Caption: General workflow for GC-MS analysis with electron ionization.

UV-Vis Spectroscopy

The following is a general procedure for obtaining the UV-Vis spectrum of an aromatic amine.

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

An In-depth Technical Guide to the Solubility of N1,N3-Dimethylbenzene-1,3-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N1,N3-Dimethylbenzene-1,3-diamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol, a summary of available qualitative and quantitative solubility data for the target compound and its structural isomer, and a logical workflow for solubility determination.

Introduction to this compound

This compound, also known as N,N'-dimethyl-m-phenylenediamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂. Its structure consists of a benzene ring substituted with two methylamino groups at positions 1 and 3. The presence of both polar secondary amine groups and a nonpolar aromatic ring suggests a nuanced solubility profile, making it soluble in a range of organic solvents. Understanding its solubility is critical for various applications, including chemical synthesis, formulation development, and material science, as it dictates the choice of solvents for reactions, purification processes, and final product formulation.

Solubility Data

While specific quantitative solubility data for this compound is not extensively available, the following table summarizes the known qualitative and quantitative solubility information for the compound and its para-isomer, N,N-Dimethyl-p-phenylenediamine. This data provides a foundational understanding of its likely solubility characteristics.

| Compound | Solvent | Temperature (°C) | Solubility |

| N,N-Dimethyl-p-phenylenediamine | Water | 20 | 11 g/L[1] |

| Diethyl Ether | Not Specified | Soluble[1] | |

| Petroleum Ether | Not Specified | Soluble[1] | |

| Alcohol | Not Specified | Soluble[1] | |

| Chloroform | Not Specified | Soluble[1][2][3] | |

| Chloroform | Not Specified | 50 mg/mL[4] | |

| DMSO | Not Specified | 13.75 mg/mL[5] | |

| N,N-Dimethyl-m-phenylenediamine dihydrochloride | Water | Not Specified | 100 mg/2mL[6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted "shake-flask" method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for Experimental Solubility Determination.

This guide provides a foundational understanding and a practical framework for researchers working with this compound. By following the detailed experimental protocol, scientists can generate reliable and accurate solubility data, which is essential for advancing research and development in their respective fields.

References

- 1. N,N-Dimethyl-p-phenylenediamine, 96% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. chemodex.com [chemodex.com]

- 3. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-二甲基-p-苯二胺,97 (CH3)2NC6H4NH2 [sigmaaldrich.com]

- 5. N,N-Dimethyl-p-phenylenediamine | TargetMol [targetmol.com]

- 6. N,N-Dimethyl-1,3-phenylenediamine 99 3575-32-4 [sigmaaldrich.com]

Reactivity of N1,N3-Dimethylbenzene-1,3-diamine with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N3-Dimethylbenzene-1,3-diamine is an electron-rich aromatic compound poised for diverse applications in chemical synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of two activating N-methylamino groups in a meta-relationship profoundly influences its reactivity towards electrophiles, dictating the regioselectivity and facility of substitution reactions. This technical guide provides a comprehensive overview of the predicted reactivity of this compound with various electrophiles, including a theoretical framework for its behavior in key electrophilic aromatic substitution reactions. While specific experimental data for this diamine is limited in published literature, this guide extrapolates from the known reactivity of analogous compounds and fundamental principles of organic chemistry to provide a robust predictive model. Detailed hypothetical experimental protocols and logical workflow diagrams are presented to guide future research and application.

Introduction: The Chemical Landscape of this compound

This compound, also known as N,N'-dimethyl-m-phenylenediamine, possesses a unique electronic structure that makes it a highly reactive nucleophile. The two N-methylamino substituents are strong activating groups, donating electron density to the aromatic ring through resonance. This enhanced electron density makes the ring highly susceptible to attack by electrophiles. The meta-disposition of these activating groups directs incoming electrophiles to specific positions on the ring, primarily the ortho and para positions relative to each amine group.

Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

The N-methylamino groups are ortho, para-directing. In this compound, the positions ortho to one amino group and para to the other (C4 and C6) are doubly activated and are the most probable sites of electrophilic attack. The C2 position, being ortho to both amino groups, is also highly activated but may be subject to steric hindrance. The C5 position is meta to both groups and is therefore the least likely site of substitution.

Anticipated Regioselectivity:

-

Major Products: Substitution at the C4 and C6 positions.

-

Minor Product: Substitution at the C2 position.

-

Negligible Product: Substitution at the C5 position.

Halogenation

Halogenation with electrophilic halogenating agents such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed rapidly, even without a Lewis acid catalyst, due to the highly activated nature of the ring.

Nitration

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is predicted to occur under mild conditions. However, the strongly acidic medium can protonate the basic amino groups, converting them into deactivating, meta-directing ammonium groups. This would significantly reduce the reaction rate and alter the regioselectivity. To circumvent this, nitration is often performed on the acylated diamine, where the amide groups are still activating and ortho, para-directing but are less basic and protect the amine functionality.

Friedel-Crafts Acylation and Alkylation

Standard Friedel-Crafts reactions are generally not successful with strongly activated anilines because the amino groups coordinate with the Lewis acid catalyst, deactivating the ring. Alternative methods, such as the Vilsmeier-Haack reaction for formylation, are more suitable.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds. The Vilsmeier reagent, a chloroiminium ion, is a weaker electrophile than those used in Friedel-Crafts reactions and does not require a strong Lewis acid. This reaction is highly likely to be successful with this compound, yielding predominantly 4,6-diformyl-N1,N3-dimethylbenzene-1,3-diamine.

Azo Coupling

Azo coupling occurs between a diazonium salt and an activated aromatic compound. This compound is an excellent candidate for this reaction, which is a cornerstone of dye synthesis. The coupling is expected to occur at the C4 and C6 positions.

Quantitative Data Summary

Due to a lack of specific experimental data in the literature for this compound, this section provides a template for how such data should be structured once obtained. The predicted major products are based on established principles of electrophilic aromatic substitution.

| Reaction Type | Electrophile/Reagents | Predicted Major Product(s) | Predicted Yield (%) | Regioselectivity (ortho:meta:para) | Reference |

| Bromination | Br₂ in acetic acid | 4-Bromo-N1,N3-dimethylbenzene-1,3-diamine | High | Predominantly para to one NHMe and ortho to the other | Inferred |

| Nitration (via acylated diamine) | HNO₃, H₂SO₄ on diacetyl derivative | 4-Nitro-N1,N3-diacetyl-N1,N3-dimethylbenzene-1,3-diamine | Moderate to High | Predominantly para to one NHAc and ortho to the other | Inferred |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 4-Formyl-N1,N3-dimethylbenzene-1,3-diamine | Good to Excellent | Highly selective for the para position to one NHMe | Inferred |

| Azo Coupling | Ar-N₂⁺Cl⁻ | 4-(Arylazo)-N1,N3-dimethylbenzene-1,3-diamine | High | Highly selective for the para position to one NHMe | Inferred |

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on standard procedures for similar electron-rich aromatic compounds and should be optimized for this compound.

Protocol for Bromination

-

Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with constant stirring.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine. Neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.2 eq) to anhydrous dimethylformamide (DMF) dropwise with stirring. Allow the mixture to stir for 30 minutes.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in DMF to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the iminium salt intermediate.

-

Extraction and Purification: Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the chemical transformations described.

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Caption: Experimental workflow for the Vilsmeier-Haack formylation of this compound.

Conclusion

This compound is a highly activated aromatic compound with significant potential for the synthesis of complex organic molecules. Its reactivity is dominated by the strong electron-donating and ortho, para-directing effects of the two N-methylamino groups, leading to facile electrophilic substitution, primarily at the C4 and C6 positions. While direct experimental data is sparse, this guide provides a solid theoretical and practical foundation for researchers to explore the chemistry of this versatile building block. The provided hypothetical protocols and workflows offer a starting point for the development of robust synthetic methodologies. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and unlock its full potential in drug discovery and materials science.

An In-depth Technical Guide to the Safety and Handling of N1,N3-Dimethylbenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for N1,N3-Dimethylbenzene-1,3-diamine (CAS No. 14814-75-6). The information is intended to support safe laboratory practices and risk mitigation in research and development settings.

Chemical Identification and Properties

-

Chemical Name: this compound[1]

-

Synonyms: N,N'-dimethyl-1,3-benzenediamine, N,N'-dimethyl-m-phenylenediamine[1]

-

Molecular Formula: C8H12N2[1]

-

Molecular Weight: 136.197 g/mol [1]

-

Physical Form: Liquid

-

Storage Conditions: Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |

Information derived from the Safety Data Sheet for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks.

Engineering Controls:

-

Work in a well-ventilated area.[2] Use local exhaust ventilation to control airborne concentrations.[3]

Personal Protective Equipment (PPE) Recommendations:

| Protection Type | Recommendation | Standard |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[4] | Conforming to EN 166 (EU) or NIOSH (US).[4] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[5] Consider flame-retardant antistatic protective clothing. | Refer to OSHA 29 CFR 1910.132 and 1910.138.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] | Follow OSHA respirator regulations in 29 CFR 1910.134.[5] |

Hygiene Measures:

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in work areas.[6]

-

Remove contaminated clothing and protective equipment before entering eating areas.[6]

First Aid Measures

In case of exposure, immediate first aid is essential.

| Exposure Route | First Aid Procedure |

| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse the affected areas with water or shower.[4] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |

| If Swallowed | Rinse mouth. Do NOT induce vomiting.[4] Seek immediate medical attention. |

Firefighting and Accidental Release Measures

Firefighting Measures:

| Suitable Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards | Protective Equipment |

| Dry chemical, CO2, alcohol-resistant foam, or water spray.[7] | Water jet.[6] | May emit poisonous fumes in a fire.[2] Vapors may form an explosive mixture with air. | Wear full body protective clothing with breathing apparatus.[2] |

Accidental Release Measures:

| Personal Precautions | Environmental Precautions | Methods for Cleaning Up |

| Remove persons to safety. Wear breathing apparatus if exposed to vapors.[6] | Keep away from drains, surface, and ground water.[6] | Take up mechanically. Place in appropriate containers for disposal. Ventilate the affected area.[6] |

Experimental Protocols and Safety Workflows

While specific experimental protocols for the toxicological assessment of this compound are not publicly available, a general workflow for chemical safety evaluation is presented below. This workflow outlines the typical steps taken to characterize the potential hazards of a chemical substance.

References

Commercial availability of N1,N3-Dimethylbenzene-1,3-diamine

An In-depth Technical Guide to N1,N3-Dimethylbenzene-1,3-diamine: Commercial Availability, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile aromatic diamine. The document details its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its role as a building block in polymer chemistry and as a scaffold in the development of therapeutic agents.

Commercial Availability

This compound is commercially available from several chemical suppliers. The available purities and quantities vary, allowing for applications ranging from small-scale research to larger-scale manufacturing.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| LookChem | This compound | 14814-75-6 | >95% | 1g, 5g |

| Parchem | This compound | 14814-75-6 | Not Specified | Bulk quantities |

| AChemBlock | N1,N3-Dimethyl-1,3-benzenediamine | 14814-75-6 | >95% | Not Specified |

| Sigma-Aldrich (Ambeed) | This compound | 14814-75-6 | 98% | Not Specified |

| Chemenu | N1,N3-Dimethyl-1,3-benzenediamine | 14814-75-6 | 95+% | 1g, 5g[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, application in chemical reactions, and for the prediction of its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem[2] |

| Molecular Weight | 136.19 g/mol | PubChem[2] |

| CAS Number | 14814-75-6 | LookChem[1] |

| IUPAC Name | This compound | AChemBlock[3] |

| Boiling Point | 85-86 °C (at 1 Torr) | LookChem[1] |

| Density (Predicted) | 1.061 ± 0.06 g/cm³ | LookChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[4] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | Sigma-Aldrich[4] |

Synthesis of this compound

While specific proprietary synthesis methods may vary between suppliers, a general and representative experimental protocol for the synthesis of this compound can be derived from established chemical literature on the N-methylation of aromatic amines. A common approach involves the reductive amination of a suitable precursor or the direct methylation of m-phenylenediamine.

Representative Experimental Protocol: Reductive Methylation of m-Phenylenediamine

This protocol is a representative method based on general procedures for the N-methylation of anilines.

Materials:

-

m-Phenylenediamine

-

Formaldehyde (37% aqueous solution)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave reactor, a solution of m-phenylenediamine in methanol is prepared.

-

A catalytic amount of 10% Palladium on carbon is added to the solution.

-

The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

An excess of aqueous formaldehyde solution is added to the reaction mixture.

-

The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10-20 atm).

-

The reaction mixture is heated to a temperature of 80-100°C with continuous stirring.

-

The reaction is monitored for the consumption of hydrogen and the formation of the product.

-

After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by vacuum distillation.

Applications in Research and Drug Development

This compound serves as a valuable building block in both materials science and medicinal chemistry. Its bifunctional nature allows for its incorporation into polymeric structures, while its aromatic scaffold is of interest in the design of biologically active molecules.

Polymer Synthesis: A Precursor to High-Performance Polyimides

Aromatic diamines are crucial monomers in the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The N-methyl groups in this compound can influence the properties of the resulting polyimide, such as solubility and glass transition temperature.

This protocol outlines the general two-step method for synthesizing a polyimide from an aromatic diamine and a dianhydride.

Materials:

-

This compound

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Acetic anhydride

-

Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in anhydrous DMAc.

-

Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride in one portion.

-

Stir the reaction mixture at room temperature under a continuous nitrogen stream for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

-

To the poly(amic acid) solution, add a dehydrating agent and a catalyst, typically a mixture of acetic anhydride and pyridine.

-

Stir the mixture at room temperature for a period, followed by gentle heating (e.g., 50-80°C) to facilitate the cyclization to the polyimide.

-

The resulting polyimide can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

Medicinal Chemistry: A Scaffold for CDC42 GTPase Inhibitors

The structural framework of this compound is utilized in medicinal chemistry for the development of inhibitors targeting specific biological pathways. Notably, its derivatives have been explored as inhibitors of the Cell Division Control protein 42 (CDC42) GTPase.

CDC42 is a member of the Rho family of small GTPases and is a key regulator of cellular processes such as cell cycle progression, cell polarity, and cytoskeletal dynamics.[5] Dysregulation of CDC42 signaling is implicated in various diseases, including cancer, where it can promote tumor growth, invasion, and metastasis.[5] Therefore, inhibiting the activity of CDC42 is a promising therapeutic strategy.

Small molecule inhibitors designed from scaffolds like this compound can be developed to bind to CDC42 and prevent its interaction with downstream effector proteins, thereby blocking its signaling cascade.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The information presented highlights its commercial accessibility and its significant potential as a versatile chemical intermediate for the creation of advanced materials and novel therapeutic agents.

References

- 1. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cdc42: An Essential Rho-Type GTPase Controlling Eukaryotic Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdc42 in oncogenic transformation, invasion, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDC42 - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

Literature review of N,N'-dimethyl-m-phenylenediamine

An In-depth Guide for Researchers and Drug Development Professionals

N,N'-dimethyl-m-phenylenediamine, with CAS number 2836-04-6, is an aromatic amine that serves as a valuable building block in various chemical syntheses.[1] This technical guide provides a comprehensive review of its chemical properties, synthesis, applications, and toxicological data, tailored for researchers, scientists, and professionals in drug development. This document distinguishes between the meta isomer and its more commonly referenced para isomer, focusing exclusively on the properties and applications of the meta form and its dihydrochloride salt.

Chemical and Physical Properties

N,N'-dimethyl-m-phenylenediamine is a clear, colorless liquid in its base form.[2] It is often supplied and used as a more stable dihydrochloride salt (CAS 3575-32-4), which typically appears as a white to tan crystalline powder.[3][4] Key physical and chemical properties are summarized below for easy reference and comparison.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference(s) |

| CAS Number | 2836-04-6 | 3575-32-4 | [2],[4] |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ · 2HCl | [2],[4] |

| Molecular Weight | 136.20 g/mol | 209.12 g/mol | [2],[4] |

| Appearance | Clear Colorless Liquid | White to tan/purple crystalline powder | [2],[4] |

| Melting Point | < -20 °C | 217 °C (decomposes) | [2],[4] |

| Boiling Point | 244.1 °C at 760 mmHg | Not Applicable | [2] |

| Density | 1.049 g/cm³ | Not Available | [2] |

| Flash Point | 88.8 °C | Not Applicable | [2] |

| Solubility | Not specified | Soluble in water (100mg/2ml) | [4] |

| Refractive Index | 1.607 | Not Applicable | [2] |

| LogP | 1.916 | Not Available | [2] |

Synthesis and Manufacturing

The synthesis of N,N'-dimethyl-m-phenylenediamine typically involves the reduction of the corresponding nitroaniline precursor, N,N-dimethyl-3-nitroaniline. A common and effective method is catalytic hydrogenation.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of N,N-dimethyl-3-nitroaniline:

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be described.[5]

-

Dissolution: N,N-dimethyl-3-nitroaniline is dissolved in a suitable solvent, such as methanol or ethanol.[5][6]

-

Catalyst Addition: A catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.[5]

-

Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere and stirred vigorously at room temperature for a period of 15 to 24 hours.[5][6] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite or diatomaceous earth.[5]

-

Purification: The filtrate is concentrated under reduced pressure. The resulting residue can be purified by column chromatography to yield the final product, N,N'-dimethyl-m-phenylenediamine, as a colorless liquid.[5]

Note: The above protocol is a generalized representation. For comparison, a detailed protocol for the related para-isomer involves reduction of p-nitrosodimethylaniline using stannous chloride in concentrated hydrochloric acid, followed by basification and extraction.[7] Such methods highlight alternative acidic reduction routes applicable to this class of compounds.

Key Applications

N,N'-dimethyl-m-phenylenediamine is an important chemical intermediate, primarily utilized in the synthesis of dyes and pigments.[3] Its aromatic diamine structure makes it a suitable precursor for producing a wide range of colorants.

Azo Dye Synthesis

A primary application is in the manufacturing of azo dyes.[8] The process involves two key steps: diazotization of the primary amine group, followed by a coupling reaction with a suitable aromatic partner.

References

- 1. N,N-Dimethyl-m-phenylenediamine, Dihydrochloride [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. N,N-Dimethyl-1,3-phenylenediamine 99 3575-32-4 [sigmaaldrich.com]

- 5. N,N-dimethyl-m-phenylenediamine | 2836-04-6 [chemicalbook.com]

- 6. N,N-Dimethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Methodological & Application

Application Notes and Protocols for the Use of N1,N3-Dimethylbenzene-1,3-diamine in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and synthesis of high-performance polymers using N1,N3-Dimethylbenzene-1,3-diamine. The inclusion of N-methyl groups on the aromatic diamine is anticipated to influence key polymer properties such as solubility, thermal stability, and mechanical strength. While specific experimental data for polymers derived solely from this compound is limited in publicly available literature, this document provides representative protocols and comparative data based on structurally similar aromatic diamines.

Introduction to this compound in Polymer Science

This compound, also known as N,N'-dimethyl-m-phenylenediamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂. Its structure, featuring a benzene ring with two methylamino groups in the meta positions, makes it a promising monomer for the synthesis of various polymers, including polyamides and polyimides. The presence of methyl groups on the nitrogen atoms can disrupt chain packing and reduce intermolecular hydrogen bonding that is typical in unsubstituted aromatic polyamides, potentially leading to enhanced solubility and modified mechanical properties. These characteristics are highly desirable for applications requiring solution-based processing of high-performance polymers.

Potential Applications:

-

High-Performance Films and Coatings: Polymers with high thermal stability and good mechanical properties are sought after for protective coatings and thin films in electronics and aerospace applications.

-

Reverse Osmosis Membranes: Aromatic polyamides are the industry standard for reverse osmosis membranes. The use of N-substituted diamines like this compound has been explored to improve chlorine resistance and other performance metrics of these membranes.[1]

-

Advanced Composites: The diamine can be a component in the synthesis of polymer matrices for advanced fiber-reinforced composites.

Polymer Synthesis Strategies

The synthesis of polyamides and polyimides from this compound can be achieved through various polycondensation techniques. Below are representative workflows for these processes.

Experimental Protocols (Representative)

The following protocols are adapted from established procedures for the synthesis of aromatic polyamides and polyimides using structurally similar diamines. Researchers should optimize these conditions for this compound.

Polyamide Synthesis via Interfacial Polymerization (Representative)

This method is particularly relevant for the formation of thin-film composite membranes.

Materials:

-

This compound

-

Trimesoyl chloride (TMC)

-

Isophthaloyl chloride (IPC) (optional, can be mixed with TMC)

-

Hexane (or other suitable organic solvent)

-

Deionized water

-

Porous polysulfone support membrane

Procedure:

-

Prepare an aqueous solution of this compound (e.g., 2% w/v).

-

Immerse a porous polysulfone support membrane in the aqueous diamine solution for a specified time (e.g., 2 minutes).

-

Remove the membrane and eliminate excess solution from the surface, for instance, by rolling with a rubber roller.

-

Prepare an organic solution of the acid chloride (e.g., 0.1% w/v TMC in hexane).

-

Immerse the diamine-saturated support membrane into the organic solution for a short period (e.g., 1 minute) to allow for the interfacial polymerization to occur at the interface of the two immiscible liquids.

-

A thin polyamide film will form on the surface of the support membrane.

-

Remove the membrane from the organic solution and allow the solvent to evaporate.

-

The resulting thin-film composite membrane can be washed with a suitable solvent (e.g., hexane) to remove unreacted monomers and then dried.

Polyimide Synthesis via Two-Step Polycondensation (Representative)

This is a common method for producing high-performance polyimide films.

Step 1: Synthesis of Poly(amic acid) Precursor

Materials:

-

This compound

-

Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

-

Nitrogen gas supply

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous DMAc under a nitrogen atmosphere.

-

Once the diamine is fully dissolved, add an equimolar amount of the dianhydride powder in portions to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature under nitrogen for an extended period (e.g., 24 hours) to allow for the formation of a viscous poly(amic acid) solution. The viscosity can be monitored as an indicator of polymerization progress.

Step 2: Imidization to Polyimide

The poly(amic acid) can be converted to the final polyimide by either thermal or chemical imidization.

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass plate to form a thin film.

-

Place the coated plate in a vacuum oven and heat it in a stepwise manner. A typical heating profile might be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and facilitates the cyclodehydration to form the imide rings.

-

After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

Chemical Imidization:

-

To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine or triethylamine.

-

Stir the mixture at room temperature for a period (e.g., 12 hours) to effect the imidization.

-

The resulting polyimide can be precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, washed, and dried.

Expected Polymer Properties and Comparative Data

The introduction of N-methyl groups in this compound is expected to influence the final properties of the polymers. The steric hindrance from the methyl groups may reduce chain packing, leading to increased solubility but potentially lower glass transition temperatures (Tg) and mechanical strength compared to polymers made from unsubstituted m-phenylenediamine. However, the specific effects will also depend on the co-monomer (diacid chloride or dianhydride) used.

Below are tables of typical properties for aromatic polyamides and polyimides synthesized from diamines structurally related to this compound. This data is provided for comparative purposes to guide researchers in their expectations.

Table 1: Thermal Properties of Aromatic Polyamides from Various Diamines (Illustrative)

| Diamine Monomer | Co-monomer | Tg (°C) | Td5 (5% Weight Loss, °C) |

| m-Phenylenediamine | Terephthaloyl chloride | > 350 | ~500 |

| 4,4'-Oxydianiline (ODA) | Isophthaloyl chloride | 275 | 480 |

| N,N'-bis(4-aminophenyl)-N',N'-diphenyl-1,4-phenylenediamine | Various diacids | 196-229 | >500[2] |

Table 2: Mechanical Properties of Aromatic Polyimide Films from Various Diamines (Illustrative)

| Diamine Monomer | Dianhydride Co-monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| m-Phenylenediamine based | BPADA | 110-120 | 2.5-3.0 | 5-10 |

| 4,4'-Oxydianiline (ODA) | PMDA | 172 | 2.5 | 70 |

| 2,2'-Bis(trifluoromethyl)benzidine | 6FDA | 90-110 | 2.0-2.5 | 6-8 |

Table 3: Solubility of Aromatic Polymers (General Trends)

| Polymer Type | Monomers | Common Solvents |

| Aromatic Polyamide | Unsubstituted diamines | Conc. H₂SO₄ |

| Aromatic Polyamide | N-substituted diamines | NMP, DMAc, DMF |

| Aromatic Polyimide | Rigid, linear monomers | Often insoluble |

| Aromatic Polyimide | Flexible/fluorinated monomers | NMP, DMAc, m-cresol, THF |

Characterization of Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure and properties.

FTIR Spectroscopy: To confirm the formation of amide or imide linkages. For polyamides, look for characteristic amide bands (N-H stretch, C=O stretch). For polyimides, look for the appearance of imide carbonyl bands and the disappearance of amic acid bands.

NMR Spectroscopy (¹H and ¹³C): To confirm the detailed chemical structure of the polymer repeating unit.

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides information about the polymer's amorphous or crystalline nature and its upper service temperature.

Solubility Testing: To assess the processability of the polymer in various organic solvents.

Mechanical Testing: For polymer films, tensile testing can be performed to measure key properties like tensile strength, Young's modulus, and elongation at break.

Disclaimer: The provided protocols and data are illustrative and based on polymers from structurally similar monomers. Researchers must conduct their own experiments to determine the optimal synthesis conditions and actual properties of polymers derived from this compound. Safety precautions appropriate for handling the listed chemicals should be followed at all times.

References

Application Notes and Protocols: N1,N3-Dimethylbenzene-1,3-diamine as a Monomer for Polyamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N3-Dimethylbenzene-1,3-diamine is an aromatic diamine with the chemical formula C8H12N2. The presence of methyl groups on the amine functionalities presents a unique modification to the traditional aromatic diamine structure used in polyamide synthesis. This substitution is anticipated to influence the polymerization process and the final properties of the resulting polyamides, potentially leading to materials with enhanced solubility and modified thermal and mechanical characteristics. Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1] However, their applications can be limited by poor solubility, which complicates processing.[1] The introduction of N-methyl groups can disrupt the strong interchain hydrogen bonding typically found in aromatic polyamides, which may improve solubility in organic solvents.[2]

These application notes provide a comprehensive overview of the potential use of this compound as a monomer for polyamide synthesis. The document includes predicted properties based on structurally similar polyamides, a generalized experimental protocol for polymerization, and characterization workflows. This information is intended to serve as a foundational guide for researchers exploring the development of novel polyamides with tailored properties.

Predicted Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing polymerization reactions and for predicting the characteristics of the resulting polymer.

| Property | Value | Source |

| Molecular Formula | C8H12N2 | [3] |

| Molecular Weight | 136.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

Potential Advantages of N-Methylated Polyamides

The incorporation of this compound into a polyamide backbone is expected to impart several desirable properties:

-

Improved Solubility: The N-methyl groups hinder the formation of strong hydrogen bonds between polymer chains, a primary reason for the poor solubility of many aromatic polyamides. This can lead to enhanced solubility in common organic solvents, facilitating easier processing and characterization.[2]

-

Modified Thermal Properties: While the disruption of hydrogen bonding might slightly lower the glass transition temperature (Tg) compared to non-methylated analogs, the inherent rigidity of the aromatic backbone is expected to maintain high thermal stability.

-

Processability: Enhanced solubility allows for solution-based processing techniques like solution casting to form films or spinning to create fibers, which is often challenging for conventional aromatic polyamides.[4]

Experimental Protocols